Boc-his-ome

Übersicht

Beschreibung

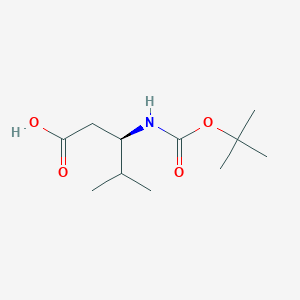

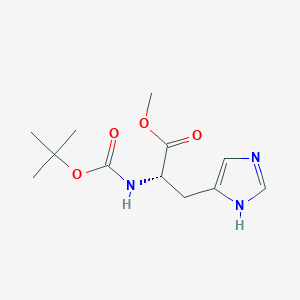

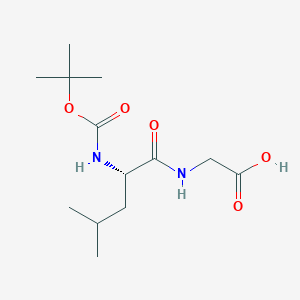

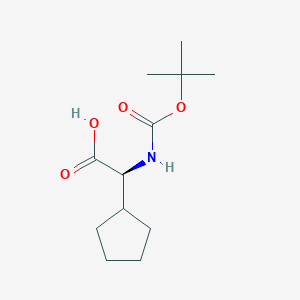

“Boc-his-ome” is a derivative of histidine . It is also known as Nalpha-Boc-L-histidine methyl ester or N-Boc-L-histidine methyl ester .

Synthesis Analysis

The synthesis of “Boc-his-ome” involves various post-translational modifications (PTMs) and plays multiple roles in protein interactions and enzyme-catalyzed reactions .

Molecular Structure Analysis

The molecular formula of “Boc-his-ome” is C12H19N3O4 . Its molecular weight is 269.3 g/mol . The InChI code for “Boc-his-ome” is 1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 .

Chemical Reactions Analysis

“Boc-his-ome” is used in the critical coupling step in Boc SPPS. After coupling, the two Boc-groups are cleaved simultaneously by TFA .

Wissenschaftliche Forschungsanwendungen

Basic Oral Care in Cancer Patients : A study by Hong et al. (2019) discusses the use of basic oral care (BOC) interventions for the prevention and/or treatment of oral mucositis in cancer patients. The study emphasizes the importance of multi-agent combination oral care protocols in chemotherapy, head and neck radiation therapy, and hematopoietic stem cell transplantation (Hong et al., 2019).

Apoptosis Research : Wolozin (1997) presented a novel cell-permeable cysteine protease inhibitor, boc-aspartyl(OMe)-fluoromethylketone (BAF), which is significant in apoptosis research. This inhibitor could be a precursor to new chemicals useful in treating diseases (Wolozin, 1997).

Gene Delivery : A study by Yang et al. (2008) investigates a derivative of cationic polyphosphazenes, poly(DMAEA/His(Boc)-OMe)phosphazene (PDHP), for gene delivery. PDHP shows potential as an efficient and low-toxicity candidate for gene delivery (Yang et al., 2008).

Peptide Research : Maji et al. (2001) researched a tripeptide containing non-coded amino acids forming amyloid-like fibril-forming beta-sheet assemblages, which are characteristic of neurodegenerative diseases. The peptide studied was Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe (Maji et al., 2001).

Data Management System for Experimental Biology : Allan et al. (2012) developed OME Remote Objects (OMERO), a software platform for managing a wide range of biological data, including images, matrices, and tables. OMERO's flexibility has enabled its use in various research fields (Allan et al., 2012).

Operations Management Research : Handfield and Melnyk (1998) discussed the scientific theory-building process in Operations Management (OM) research, emphasizing the need for empirical research in developing and testing theories (Handfield & Melnyk, 1998).

Wirkmechanismus

Safety and Hazards

When handling “Boc-his-ome”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEVEEORUORBAX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426886 | |

| Record name | Nalpha-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-his-ome | |

CAS RN |

2488-14-4 | |

| Record name | Nalpha-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

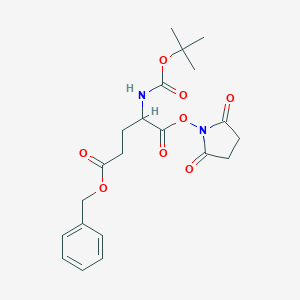

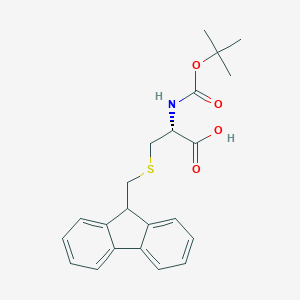

Q1: What is the significance of Boc-His-OMe in the synthesis of radiolabeled folate derivatives?

A1: Boc-His-OMe serves as a crucial building block in the multi-step synthesis of a novel γ-folic acid-Nτ-histidine conjugate. [] This conjugate is designed to target folate receptor-positive tumor cells for both diagnosis and therapy. The researchers chose to utilize the Nτ-position of histidine for radiolabeling with isotopes like 99mTc (for diagnosis) and 188Re (for therapy). [] Therefore, Boc-His-OMe, with its protected amino and carboxyl groups, allows for specific modifications and the eventual attachment of the radiolabeled moiety to the folate molecule.

Q2: Can you elaborate on the synthetic route involving Boc-His-OMe for this application?

A2: The preferred synthetic route, as described in the research, starts with Boc-His-OMe. [] In two subsequent steps, it is converted to an Nτ-(functionalized aminoalkyl)histidine derivative. [] This derivative acts as a linker, connecting the radiolabeled moiety to the gamma-carboxylic group of a glutamic acid moiety. This modified glutamic acid is then coupled to a protected pteroic acid, ultimately yielding the desired γ-folic acid-Nτ-histidine conjugate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

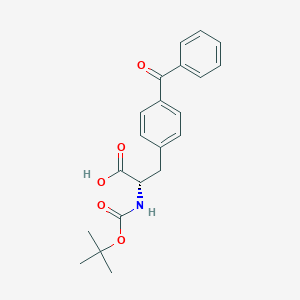

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)